Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate
Overview
Description
“Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate” is a compound that belongs to the class of thiazole-based heterocycles . Thiazole compounds are renowned pharmacophores in drug discovery . This specific compound has been synthesized and evaluated for its capability to inhibit leukemia L1210 cell proliferation .
Synthesis Analysis
The synthesis of “Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate” is part of a broader category of thiazole-based heterocyclic compounds . These compounds are synthesized using various methods and their applications in medicinal chemistry are significant .Molecular Structure Analysis
The molecular formula of “Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate” is C7H7N3O2S2 . Its molecular weight is 229.28 .Scientific Research Applications
Antitumor and Antifilarial Agent
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate has shown potential in antitumor and antifilarial applications. Kumar et al. (1993) demonstrated that this compound was highly effective in inhibiting the growth of L1210 leukemic cells, with an IC50 value of 3.2 µM. Its mechanism of cytotoxic activity primarily involves mitotic blocking. Additionally, it exhibited significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in infected jirds, although it was inactive against Brugia pahangi at a dosage of 100 mg/kg for 5 days (Kumar et al., 1993).
Corrosion Inhibition
2-Amino-4-methyl-thiazole, a related compound, has been studied for its corrosion inhibition properties. Yüce et al. (2014) found that it acts as an effective corrosion inhibitor for mild steel in HCl solution. This property is attributed to its strong adsorption as a barrier film on the mild steel surface (Yüce et al., 2014).
Synthesis of Thiosemicarbazides, Triazoles, and Schiff Bases
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was used as a starting material in the synthesis of various compounds with antihypertensive α-blocking activity. Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases from this compound, finding that many of these derivatives exhibited good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).
In Vitro Antiproliferative Activity
A series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were synthesized and evaluated for their in vitro antiproliferative activities. Kumar et al. (1993) found that the arylamido derivatives exhibited significant activity against L1210 cells, with IC50 values ranging from 0.2 to 1 µM (Kumar et al., 1993).
Pharmaceutical Applications
Carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol, including benzimidazole, thiazole, and benzothiazole carbamates, have been synthesized and studied for their pharmacological applications. Iriepa and Bellanato (2011) conducted these studies, which included 1H, 13C NMR, and IR spectroscopy, to evaluate their pharmaceutical potential (Iriepa & Bellanato, 2011).
Future Directions
Thiazole-based compounds, including “Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate”, have significant potential in drug discovery . With advancements in techniques such as combinatorial chemistry, microwave-assisted organic synthesis, and high-output refinement, the exploration of these compounds is expected to continue .
properties
IUPAC Name |
methyl N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c1-12-7(11)10-6-9-5(3-14-6)2-8-4-13/h3H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPWEXWVYZWWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165149 | |
Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
CAS RN |
152872-07-6 | |
Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152872076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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